

Prostaglandin K2 chemical structure and properties

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Compound of Interest

Compound Name: Prostaglandin K2

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Prostaglandin K2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin K2 (PGK2) is a lesser-known member of the prostaglandin family, structurally characterized as a diketone derivative of prostaglandin E2 (PGE2) or prostaglandin D2 (PGD2). While its biological presence and specific physiological roles remain largely uncharacterized, its chemical nature suggests potential involvement in various signaling pathways modulated by its more studied precursors. This technical guide provides a detailed overview of the chemical structure, and known and predicted properties of PGK2. It also outlines relevant experimental protocols for its synthesis, purification, and analysis, adapted from established methods for other prostaglandins. Furthermore, this document presents key signaling pathways of its parent compounds, offering a framework for investigating the potential biological functions of **Prostaglandin K2**.

Chemical Structure and Properties

Prostaglandin K2 is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids. Its chemical structure is defined by a cyclopentanone ring with two side chains.

Chemical Structure:

- IUPAC Name: (Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid[1]
- Molecular Formula: C₂₀H₃₀O₅[1][2][3][4]
- Molecular Weight: 350.45 g/mol
- CAS Number: 275816-51-8
- Synonyms: PGK2, 9,11-dioxo-15S-hydroxy-5Z,13E-prostadienoic acid

Physicochemical Properties:

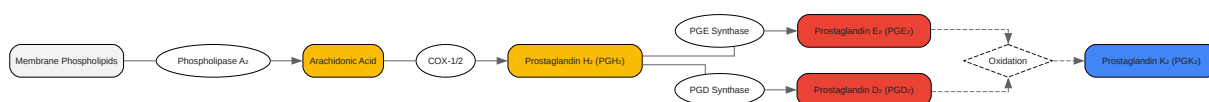
A summary of the known and predicted physicochemical properties of **Prostaglandin K2** is presented in Table 1. It is important to note that experimentally determined values for properties such as melting and boiling points are not readily available in the literature, reflecting the compound's relative obscurity in research.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ O ₅	
Molecular Weight	350.45 g/mol	
CAS Number	275816-51-8	
IUPAC Name	(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid	
Solubility	DMF: >100 mg/ml; DMSO: >50 mg/ml; Ethanol: >75 mg/ml	
Physical State	Predicted to be a solid at room temperature.	
Melting Point	Not available.	
Boiling Point	Not available.	
Appearance	A solution in methyl acetate is commercially available.	

Biosynthesis and Potential Signaling Pathways

The direct enzymatic synthesis of **Prostaglandin K2** in biological systems has not been definitively established. It is considered to be a 9,11-diketone formed by the oxidation of PGE2 or PGD2. The biological relevance of this transformation is uncertain.

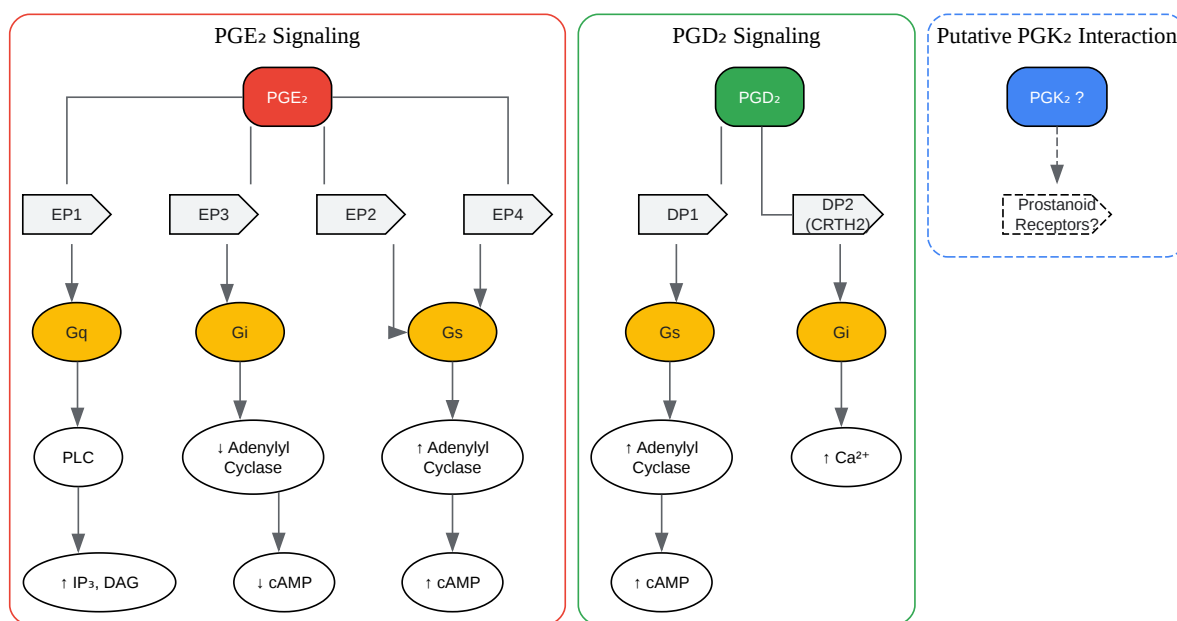
To understand the potential biological context of PGK2, it is essential to examine the well-established synthesis and signaling pathways of its precursors, PGE2 and PGD2. These prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.



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Figure 1: Biosynthesis pathway of Prostaglandins E2 and D2, and the putative formation of **Prostaglandin K2**.

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. PGE₂ binds to four subtypes of EP receptors (EP1, EP2, EP3, and EP4), while PGD₂ interacts with DP1 and DP2 (also known as CRTH2) receptors. The downstream signaling cascades initiated by these interactions are diverse and cell-type specific. Given its structural similarity, it is plausible that PGK₂ could interact with one or more of these prostanoid receptors, potentially acting as an agonist or antagonist. However, there is currently no experimental evidence to support this hypothesis.



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Figure 2: Signaling pathways of Prostaglandins E2 and D2, and the hypothetical interaction of **Prostaglandin K2** with prostanoid receptors.

Experimental Protocols

Due to the limited research on **Prostaglandin K2**, specific, validated experimental protocols are not readily available. However, methodologies used for the analysis of other prostaglandins, particularly PGE₂ and PGD₂, can be adapted for PGK₂.

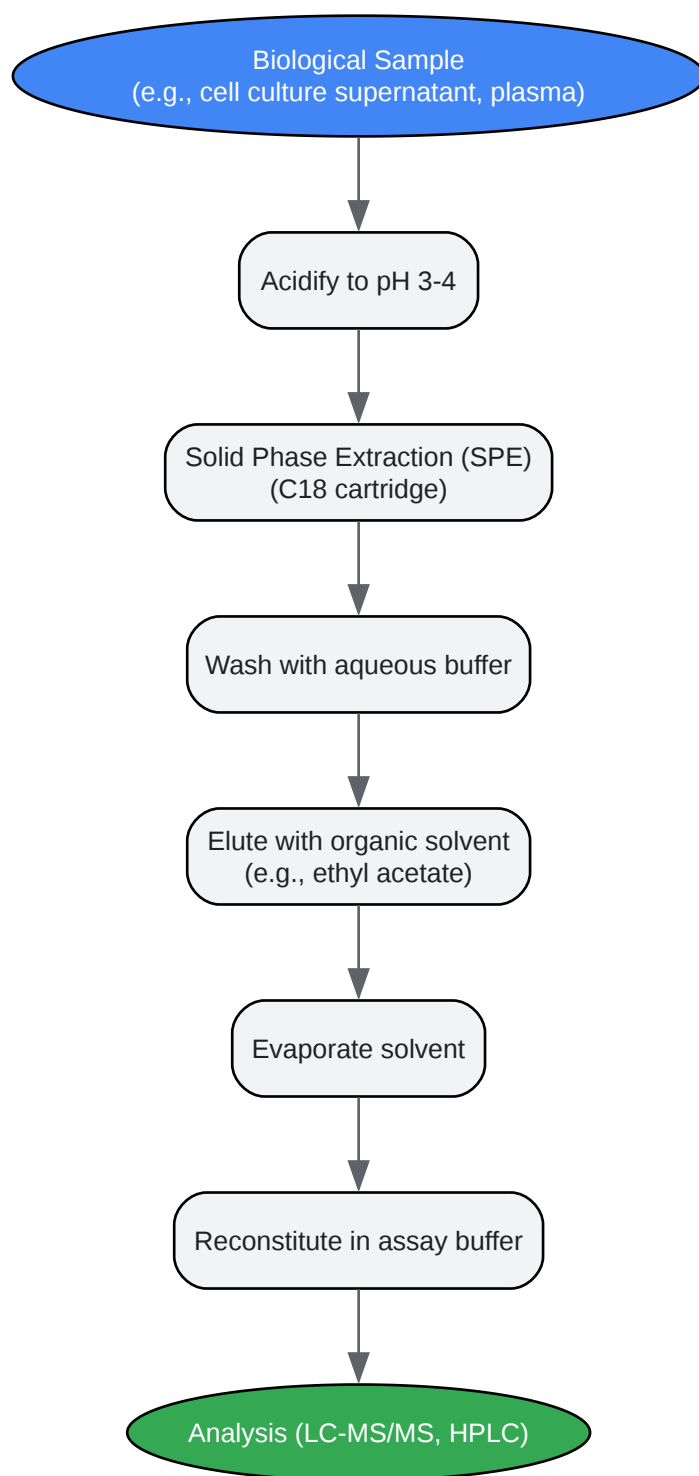
Synthesis of Prostaglandin K2

Prostaglandin K2 can be synthesized in the laboratory through the oxidation of either PGE₂ or PGD₂. A general protocol is outlined below:

- **Starting Material:** Obtain high-purity Prostaglandin E2 or Prostaglandin D2.
- **Oxidizing Agent:** A mild oxidizing agent, such as pyridinium dichromate (PDC) or a Swern oxidation, can be employed.
- **Reaction Conditions:** The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).
- **Monitoring:** The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Purification:** The crude product is purified using column chromatography on silica gel to yield pure **Prostaglandin K2**.

Extraction and Purification from Biological Samples

A generic workflow for the extraction and purification of prostaglandins from biological matrices is depicted below. This can serve as a starting point for developing a specific protocol for PGK2.



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Figure 3: General workflow for the extraction and purification of prostaglandins from biological samples.

Analytical Methods

3.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins.

- **Chromatography:** Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is common.
- **Mass Spectrometry:** Electrospray ionization (ESI) in negative ion mode is generally used. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for PGK2 and a deuterated internal standard.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can also be used for the analysis of prostaglandins, although it is less sensitive than LC-MS/MS.

- **Chromatography:** Similar to LC-MS/MS, reversed-phase HPLC with a C18 column is suitable.
- **Detection:** UV detection is typically performed at a wavelength around 190-210 nm, where the carboxyl group of the prostaglandin absorbs.

Future Directions

The biological significance of **Prostaglandin K2** remains an open question. Future research should focus on:

- **Confirmation of Biological Presence:** Developing highly sensitive analytical methods to detect and quantify PGK2 in various biological tissues and fluids.
- **Elucidation of Biological Activity:** Investigating the interaction of PGK2 with the known panel of prostanoid receptors to determine if it has any agonist or antagonist activity.
- **Functional Studies:** Conducting in vitro and in vivo studies to explore the physiological and pathophysiological roles of PGK2, should it be found to have biological activity.

Conclusion

Prostaglandin K2 is a structurally defined but functionally enigmatic member of the prostaglandin family. While its direct biological roles are yet to be discovered, its relationship with the well-characterized prostaglandins E2 and D2 provides a roadmap for future investigation. The experimental protocols and analytical methods outlined in this guide offer a foundation for researchers to explore the synthesis, detection, and potential biological functions of this intriguing eicosanoid. Further research is necessary to determine if **Prostaglandin K2** is a biologically relevant signaling molecule or simply a minor metabolic byproduct.

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References

- 1. youtube.com [youtube.com]
- 2. Vitamin K2 (menatetrenone) inhibits prostaglandin synthesis in cultured human osteoblast-like periosteal cells by inhibiting prostaglandin H synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of vitamin K2 and prostaglandin E2 on cancellous bone mass in hypophysectomized young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
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